Product packaging for Zamicastat(Cat. No.:CAS No. 1080028-80-3)

Zamicastat

Cat. No.: B044472
CAS No.: 1080028-80-3
M. Wt: 401.5 g/mol
InChI Key: ZSSLCFLHEFXANG-GOSISDBHSA-N
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Description

Zamicastat is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. By selectively modulating this key step in the catecholamine biosynthesis pathway, this compound offers researchers a valuable pharmacological tool to investigate the intricate balance between dopaminergic and noradrenergic systems. Its primary research applications include the study of cardiovascular diseases, such as hypertension and heart failure, where reducing norepinephrine levels can mitigate sympathetic overactivity. Furthermore, this compound is of significant interest in neuropharmacology for exploring potential therapeutic strategies in conditions like Parkinson's disease, substance use disorders, and other neurological and psychiatric disorders where catecholamine dysregulation is implicated. The compound's mechanism of action, which effectively increases central and peripheral dopamine while decreasing norepinephrine, provides a unique approach to dissecting the roles of these critical neurotransmitters in both health and disease, making it an essential compound for preclinical research and drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21F2N3OS B044472 Zamicastat CAS No. 1080028-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSLCFLHEFXANG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148358
Record name Zamicastat
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Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080028-80-3
Record name 1-[(3R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-1,3-dihydro-5-[2-[(phenylmethyl)amino]ethyl]-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080028-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zamicastat [INN]
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Record name Zamicastat
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Record name Zamicastat
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Record name ZAMICASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLU32D0DNV
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Zamicastat

Dopamine (B1211576) Beta-Hydroxylase Inhibition

Zamicastat functions as an inhibitor of dopamine beta-hydroxylase (DβH), an enzyme crucial for the conversion of dopamine (DA) to norepinephrine (B1679862) (NE) within the sympathetic nervous system nih.govuni.lufishersci.campg.de. This inhibition is a key mechanism by which this compound modulates sympathetic activity.

Specificity and Reversibility of DβH Inhibition by this compound

This compound has been characterized as a reversible inhibitor of DβH nih.govuni.lumpg.deresearchgate.netfishersci.pt. In vivo studies in rats demonstrated that this compound (30 mg/Kg, p.o.) can fully inhibit adrenal DβH activity, with this inhibition lasting from 2 to 8 hours and activity returning to baseline levels after 24 hours nih.govflybase.org. In human subjects, the inhibition of plasma DβH activity by this compound ranged from 19.8% to 25.0% alfa-chemistry.comnih.gov.

Noncompetitive Binding Characteristics

This compound exhibits noncompetitive binding characteristics towards DβH. It is classified as a noncompetitive inhibitor of DβH when acting on tyramine (B21549) nih.govflybase.orgnih.gov. The inhibition constant (Ki) for this compound against DβH, with tyramine as the substrate, was determined to be 43 nM, with a reported range of 21-66 nM nih.govflybase.org. Furthermore, this compound's interaction with DβH can be either noncompetitive or uncompetitive when ascorbic acid is considered as a substrate nih.govflybase.org. This compound demonstrates binding affinity for both the free enzyme and the enzyme-substrate complex nih.gov.

Neurotransmitter Modulation

The inhibition of DβH by this compound leads to significant alterations in the levels of key catecholamine neurotransmitters, particularly in peripheral tissues.

Impact on Norepinephrine Biosynthesis and Levels in Peripheral Tissues

This compound consistently decreases norepinephrine (NE) levels in peripheral sympathetically innervated tissues nih.govuni.lufishersci.campg.deresearchgate.netwikipedia.orgmims.com. This reduction is a direct consequence of DβH inhibition, which restricts the biosynthesis of NE from dopamine nih.govuni.lufishersci.campg.de.

Table 1: Impact of this compound on Norepinephrine Levels in Peripheral Tissues

Tissue/FluidSpeciesEffect on Norepinephrine LevelsCitation
Left VentricleWistar ratsDecreased nih.govflybase.org
KidneyWistar ratsDecreased nih.govflybase.org
Heart Left VentricleAged SHR ratsSignificantly reduced uni.luresearchgate.net
Brain Frontal CortexAged SHR ratsNo significant effect uni.luresearchgate.net
24-hour Urinary ExcretionHealthy subjectsSignificant reductions alfa-chemistry.comnih.gov
UrineWistar Han ratsDecreased mpg.de

The peripheral selectivity of this compound's action on NE levels is notable, as studies have shown a decrease in NE in peripheral tissues like the left ventricle and kidney, but not significantly in the central nervous system (e.g., brain stem or prefrontal cortex) nih.govflybase.org. Similarly, in aged spontaneously hypertensive rats (SHRs), this compound reduced NE levels in the heart left ventricle but not in the brain frontal cortex uni.luresearchgate.net.

Impact on Dopamine Levels in Peripheral Tissues

Conversely to its effect on norepinephrine, this compound leads to an increase in dopamine (DA) levels in peripheral sympathetically innervated tissues nih.govuni.lumpg.deresearchgate.netwikipedia.orgmims.com. This accumulation of dopamine is a direct result of the inhibited conversion of DA to NE by DβH.

Table 2: Impact of this compound on Dopamine Levels in Peripheral Tissues and Plasma

Tissue/FluidSpeciesEffect on Dopamine LevelsCitation
Left VentricleWistar ratsIncreased nih.govflybase.org
KidneyWistar ratsIncreased nih.govflybase.org
Heart Left VentricleAged SHR ratsSignificantly increased uni.luresearchgate.net
Brain Frontal CortexAged SHR ratsNo significant effect uni.luresearchgate.net
Plasma (before CPT)Healthy subjectsSignificantly increased alfa-chemistry.comnih.gov
Plasma (after CPT)Healthy subjectsSignificantly increased alfa-chemistry.comnih.gov
UrineWistar Han ratsIncreased mpg.de

Similar to NE, the increase in DA levels due to this compound is observed in peripheral tissues, such as the left ventricle and kidney, with no significant changes noted in the central nervous system nih.govflybase.org. In healthy human subjects, this compound significantly increased plasma dopamine levels both before and after a cold pressor test alfa-chemistry.comnih.gov.

Effects on Epinephrine (B1671497) Levels and Excretion

This compound also influences epinephrine (EPI) levels and its excretion. In a study involving healthy subjects, this compound was associated with an increase in the estimated plasma epinephrine change from baseline after a cold pressor test alfa-chemistry.comnih.gov. Furthermore, significant reductions were observed in the 24-hour urinary excretion of epinephrine in these subjects alfa-chemistry.comnih.gov.

Central Versus Peripheral Effects of this compound on Neurotransmitter Levels

This compound functions as a dopamine β-hydroxylase (DBH) inhibitor, a mechanism that restricts the biosynthesis of norepinephrine (NE) from dopamine (DA) acs.orgnih.govahajournals.orgresearchgate.netresearchgate.net. Research indicates that this compound's effects on neurotransmitter levels are predominantly peripheral. Studies in spontaneously hypertensive rats (SHRs) demonstrated that this compound treatment significantly reduced norepinephrine and increased dopamine levels in the heart left ventricle acs.orgresearchgate.net. Conversely, no significant effect on norepinephrine or dopamine levels was observed in the brain frontal cortex, suggesting a limited central nervous system penetration or action acs.orgresearchgate.net.

In human subjects, a study evaluating this compound's impact showed a significant increase in plasma dopamine levels, both before and after a cold pressor test (CPT) researchgate.netresearchgate.net. Furthermore, significant reductions were noted in the 24-hour urinary excretion of both epinephrine (EPI) and norepinephrine researchgate.netresearchgate.net. These findings corroborate this compound's peripheral activity in modulating catecholamine concentrations. The inhibition of DBH in peripheral organs such as the adrenal glands, heart, kidneys, and vasculature contributes to a reduction in sympathetic tone by decreasing the synthesis of norepinephrine and, consequently, the amount available for release from sympathetic nerves nih.govresearchgate.net.

Table 1: Effect of this compound on Neurotransmitter Levels in Rat Tissues

Tissue (Rat Model)NeurotransmitterThis compound EffectReference
Heart Left VentricleNorepinephrineSignificantly Reduced acs.orgresearchgate.net
Heart Left VentricleDopamineSignificantly Increased acs.orgresearchgate.net
Brain Frontal CortexNorepinephrineNo Significant Effect acs.orgresearchgate.net
Brain Frontal CortexDopamineNo Significant Effect acs.orgresearchgate.net

Table 2: Effect of this compound on Neurotransmitter Levels in Human Plasma and Urine

Sample Type (Human)NeurotransmitterThis compound Effect (Day 10)P-valueReference
Plasma (before CPT)DopamineIncreased (12.63 ng/L)0.040 researchgate.netresearchgate.net
Plasma (after CPT)DopamineIncreased (19.22 ng/L)0.001 researchgate.netresearchgate.net
24-hour UrineEpinephrineSignificantly Reduced0.002 researchgate.netresearchgate.net
24-hour UrineNorepinephrineSignificantly Reduced0.001 researchgate.netresearchgate.net

Sympathetic Nervous System Modulation

The sympathetic nervous system (SNS) plays a critical role in the pathophysiology of various cardiovascular diseases, including essential hypertension, congestive heart failure, obesity, metabolic syndrome, and chronic renal failure, all of which are characterized by sympathetic overactivity acs.orgnih.govresearchgate.netnih.gov. This compound's ability to modulate the SNS makes it a promising compound for addressing these conditions.

Attenuation of Sympathetic Overdrive

This compound attenuates sympathetic overdrive by inhibiting dopamine β-hydroxylase, thereby restricting the biosynthesis of norepinephrine acs.orgnih.govahajournals.orgresearchgate.netnih.gov. In spontaneously hypertensive rats (SHRs), chronic treatment with this compound (30 mg/kg/day) was shown to reduce norepinephrine levels in the periphery by approximately 30%, which contributed to a reduction in high blood pressure acs.org. This demonstrates a direct effect on mitigating excessive sympathetic activity.

In a double-blind, randomized, placebo-controlled study in healthy male subjects, this compound demonstrated its capacity to modulate the overdrive sympathetic response to a cold pressor test (CPT) researchgate.netresearchgate.net. Compared to placebo, this compound resulted in a -4.62 mmHg decrease in systolic blood pressure and a -2.62 mmHg decrease in mean arterial pressure during the cold stimulus versus rest phases on Day 10 of CPT researchgate.netresearchgate.net.

Beyond hemodynamic effects, this compound's sympathetic down-regulation has shown broader benefits. In aged SHRs, elevated plasma levels of proinflammatory cytokines and chemokines were observed, and this compound treatment led to a reduction in seven of these markers (CRP, MCP-1, IL-5, IL-17α, GRO/KC, MIP-1α, and RANTES) nih.gov. This suggests that attenuating sympathetic overdrive can also mitigate associated inflammatory responses. Furthermore, in a monocrotaline (B1676716) (MCT) rat model of pulmonary arterial hypertension (PAH), this compound treatment suppressed the incidence of various arrhythmias, including 3rd degree atrioventricular blocks, atrial fibrillation, ventricular fibrillation, and premature ventricular contractions, indicating a reduction in proarrhythmic cardiac tissue through sympathetic down-regulation ahajournals.orgahajournals.org.

Regulation of Sympathetic Tone

Table 3: this compound's Impact on Blood Pressure in SHR Rats

Dosing RegimenSystolic BP Emax (Day 1)Diastolic BP Emax (Day 1)Heart Rate EffectReference
Acute (30 mg/kg)-21.1 ± 3.9 mmHg-18.4 ± 3.5 mmHgNo effect ahajournals.org
Repeated (30 mg/kg/day)-22.0 ± 8.2 mmHg-18.8 ± 8.7 mmHgNo effect ahajournals.org

Preclinical Research and Experimental Models

In Vivo Models for Sympathetic Nervous System Overactivity

The spontaneously hypertensive rat (SHR) is a widely recognized preclinical model for essential hypertension and heart failure, characterized by elevated blood pressure and the development of cardiovascular disease features, including vascular and cardiac hypertrophy acs.orgnih.govwikipedia.org. Studies in aged (50-week-old) male SHRs treated with zamicastat (30 mg/kg/day) for nine weeks demonstrated significant reductions in blood pressure after eight weeks of treatment acs.orgnih.govacs.org.

Beyond blood pressure modulation, this compound-induced sympathetic down-regulation in SHRs also resulted in a lower heart-to-body weight ratio (3.45 ± 0.04 mg/g body weight vs 3.66 ± 0.08 mg/g body weight in control SHRs, p = 0.0219), indicating a reduction in cardiac hypertrophy acs.orgnih.gov. The treatment also significantly decreased plasma levels of triglycerides, free fatty acids, and aspartate aminotransferase. Moreover, this compound attenuated the elevated plasma levels of inflammatory markers observed in aged SHRs, including C-reactive protein (CRP), monocyte chemoattractant protein-1 (MCP-1), interleukin-5 (IL-5), interleukin-17α (IL-17α), growth-regulated oncogene/keratinocyte chemoattractant (GRO/KC), macrophage inflammatory protein-1α (MIP-1α), and regulated on activation, normal T cell expressed and secreted (RANTES) acs.orgnih.govacs.org.

Table 1: Effects of this compound on Hemodynamic and Cardiac Parameters in Aged SHRs (After 8 Weeks of Treatment) acs.orgnih.gov

ParameterControl SHRs (Mean ± SEM)This compound-Treated SHRs (Mean ± SEM)p-value
Systolic Blood Pressure224 ± 5 mmHg183 ± 8 mmHg0.0001
Diastolic Blood Pressure132 ± 3 mmHg99 ± 11 mmHg< 0.0035
Heart Rate400 ± 5 beats/min388 ± 7 beats/min0.3171
Heart-to-Body Weight Ratio3.66 ± 0.08 mg/g body weight3.45 ± 0.04 mg/g body weight0.0219

The Dahl salt-sensitive (SS) rat model is a genetic model extensively used to study salt-induced hypertension and heart failure, where a high-salt diet leads to hypertension and associated organ damage nih.govcriver.comanimalab.euahajournals.org. This compound, as a DBH inhibitor, was evaluated for its effects on hemodynamic and cardiometabolic parameters in this model nih.gov.

Acute administration of this compound (10, 30, and 100 mg/kg) in Dahl SS rats demonstrated a dose-dependent reduction in blood pressure nih.govmedchemexpress.com. Twenty-four hours post-administration, the mean systolic blood pressure decrease was -12.6 ± 4.1 mmHg at 10 mg/kg, -15.2 ± 2.7 mmHg at 30 mg/kg, and -19.0 ± 3.7 mmHg at 100 mg/kg medchemexpress.com. A small but significant effect on the 24-hour mean heart rate was also observed, with decreases of -19.1 ± 3.2 beats/min (10 mg/kg), -13.0 ± 4.5 beats/min (30 mg/kg), and -21.6 ± 6.6 beats/min (100 mg/kg) medchemexpress.com.

Prolonged chronic treatment with this compound (30 mg/kg/day) in Dahl SS rats significantly ameliorated end-organ damage, hallmarks of metabolic syndrome, and inflammatory markers induced by a high-salt diet nih.gov. Furthermore, this compound treatment was shown to increase the median survival rate of Dahl SS rats fed a high-salt diet, suggesting a beneficial impact on disease progression and longevity in this model of salt-sensitive hypertension and heart failure nih.gov.

Table 2: Acute Effects of this compound on Systolic Blood Pressure and Heart Rate in Dahl SS Rats (24 hours post-administration) medchemexpress.com

Dose (mg/kg)Mean Systolic Blood Pressure Decrease (mmHg) (Mean ± SEM)p-value (SBP)Mean Heart Rate Decrease (beats/min) (Mean ± SEM)p-value (HR)
10-12.6 ± 4.10.0284-19.1 ± 3.20.0019
30-15.2 ± 2.70.0026-13.0 ± 4.50.0347
100-19.0 ± 3.70.0036-21.6 ± 6.60.0235

The monocrotaline (B1676716) (MCT) rat model is a well-established preclinical model for pulmonary arterial hypertension (PAH), characterized by elevated pulmonary arterial resistance, right ventricular hypertrophy, and eventual heart failure ersnet.orgahajournals.orgresearchgate.netersnet.orgatsjournals.orgmdpi.com. Sympathetic nervous system hyperactivation is implicated in the development and progression of PAH ersnet.orgahajournals.orgresearchgate.netersnet.orgatsjournals.org. This compound's effect as a DBH inhibitor was investigated in this model.

In the MCT rat model, this compound treatment (30 mg/kg/day), initiated after the establishment of disease-related pathophysiology, significantly improved the survival rate of MCT-treated animals ersnet.orgersnet.orgatsjournals.org. This beneficial effect was associated with a significant decrease in sympathetic activity, evidenced by a reduction in noradrenaline (NE) levels in urine and a decrease in NE tissue content in the ventricles ersnet.org.

Regarding hemodynamic parameters, studies presented nuanced findings. One study indicated that this compound did not influence pulmonary hemodynamic or cardiac contractility, but it did decrease heart rate, mean blood pressure (systemic), and pulse pressure compared to MCT-treated controls ersnet.org. Conversely, another study reported that this compound treatment prevented the MCT-induced increase in mean right ventricular (RV) pressure ahajournals.orgresearchgate.net. Specifically, the change from baseline in mean RV pressure was +1.9 ± 1.5 mmHg in the this compound group compared to +7.4 ± 1.8 mmHg in the vehicle group (p < 0.05) ahajournals.orgresearchgate.net. Additionally, the MCT-induced decrease in heart rate was significantly attenuated in the this compound group (change from baseline: -14.3 ± 9.7 beats/min vs -45.8 ± 8.1 beats/min in vehicle, p < 0.05) ahajournals.orgresearchgate.net. This compound also led to decreased NE levels and increased DA levels in adrenal gland homogenates of MCT-treated rats, confirming robust DBH inhibition ahajournals.orgresearchgate.net.

Table 3: Effects of this compound on Hemodynamic Parameters in the MCT Rat Model of PAH ahajournals.orgresearchgate.net

ParameterVehicle-Treated MCT Rats (Change from Baseline) (Mean ± SEM)This compound-Treated MCT Rats (Change from Baseline) (Mean ± SEM)p-value
Mean Right Ventricular Pressure+7.4 ± 1.8 mmHg+1.9 ± 1.5 mmHg< 0.05
Heart Rate-45.8 ± 8.1 beats/min-14.3 ± 9.7 beats/min< 0.05

Evaluation of Hemodynamic Parameters in Preclinical Studies

This compound's impact on key hemodynamic parameters, including systolic blood pressure, diastolic blood pressure, and mean arterial pressure, has been a central focus of preclinical investigations across various animal models.

In the spontaneously hypertensive rat (SHR) model, this compound demonstrated significant efficacy in modulating both systolic and diastolic blood pressure. After eight weeks of treatment, this compound reduced systolic blood pressure from 224 ± 5 mmHg in control SHRs to 183 ± 8 mmHg, and diastolic blood pressure from 132 ± 3 mmHg to 99 ± 11 mmHg acs.orgnih.gov. These reductions were statistically highly significant (p = 0.0001 for systolic and p < 0.0035 for diastolic blood pressure) acs.orgnih.gov. Further telemetry studies in SHRs confirmed a dose-dependent decrease in both systolic and diastolic blood pressure following this compound administration researchgate.netresearchgate.net.

In the Dahl salt-sensitive (SS) rat model, acute administration of this compound also resulted in a dose-dependent decrease in systolic blood pressure. Twenty-four hours post-dose, mean systolic blood pressure decreases of -12.6 ± 4.1 mmHg (10 mg/kg), -15.2 ± 2.7 mmHg (30 mg/kg), and -19.0 ± 3.7 mmHg (100 mg/kg) were observed medchemexpress.com.

While specific mean arterial pressure (MAP) data were not consistently reported across all studies in the same format, the effects on systolic and diastolic blood pressure provide a strong indication of MAP modulation. In the MCT rat model of PAH, this compound treatment was found to prevent the monocrotaline-induced increase in mean right ventricular (RV) pressure, a critical pulmonary hemodynamic parameter. The change from baseline in mean RV pressure was significantly lower in this compound-treated rats (+1.9 ± 1.5 mmHg) compared to vehicle-treated rats (+7.4 ± 1.8 mmHg) (p < 0.05) ahajournals.orgresearchgate.net. Additionally, in the same model, this compound was reported to decrease systemic mean blood pressure when compared to MCT-treated controls ersnet.org.

End-Organ Damage and Survival Outcomes in Animal Models

Renal Function and Urinary Excretion Analysis

Studies in aged spontaneously hypertensive rats (SHRs) have provided insights into this compound's influence on renal parameters. After eight weeks of this compound administration, a notable reduction in 24-hour urine excretion was observed in SHRs, bringing the excretion levels closer to those seen in normotensive Wistar-Kyoto (WKY) rats (8.9 ± 1.2 mL/24 h for this compound-treated SHRs vs. 13.5 ± 1.6 mL/24 h for control SHRs and 8.8 ± 1.2 mL/24 h for WKY rats) wikipedia.orgciteab.com. This reduction in urine output may be linked to a decrease in glomerular pressure wikipedia.orgciteab.com.

However, despite the altered urine volume, this compound treatment did not lead to significant changes in creatinine (B1669602) clearance rates, which remained consistent across all experimental groups wikipedia.orgciteab.com. Furthermore, this compound did not demonstrate a significant ability to reduce proteinuria, urea, or glucose levels in the urine of SHRs wikipedia.orgciteab.com. The observed lack of improvement in certain renal functions in SHRs might be partially attributed to the characteristic non-responsiveness of SHR kidneys to dopamine (B1211576), despite an increased renal availability of dopamine in these animals wikipedia.org.

Pharmacokinetic analyses revealed that this compound and its metabolites, BIA 5-453 and BIA 5-961, were present in both plasma and urine. Notably, the metabolites BIA 5-453 (887.6 ± 179.8 μg/24 h urine) and BIA 5-961 (871.3 ± 149.1 μg/24 h urine) were found to be the most abundant compounds in urine, while this compound itself was the major compound in plasma (157.8 ± 19.1 ng/mL) wikipedia.org.

Table 1: Renal Function Parameters in Aged Spontaneously Hypertensive Rats (SHRs) after this compound Treatment

ParameterControl SHRs (Mean ± SEM)This compound-Treated SHRs (Mean ± SEM)Wistar-Kyoto (WKY) Rats (Mean ± SEM)
24-hour Urine Excretion (mL)13.5 ± 1.68.9 ± 1.28.8 ± 1.2
Creatinine Clearance RateIdentical in all groupsIdentical in all groupsIdentical in all groups
Proteinuria (mg/24 h)45.6 ± 8.239.3 ± 4.89.1 ± 1.1

Note: Data for proteinuria difference between treated and non-treated SHR groups did not attain statistical significance. wikipedia.orgciteab.com

Cardiac Arrhythmia Reduction

This compound has demonstrated significant antiarrhythmic effects in preclinical models, particularly in the monocrotaline (MCT) rat model of pulmonary arterial hypertension (PAH). In these studies, this compound treatment (30 mg/kg/day) was initiated after the establishment of PAH-related pathophysiology citeab.comfishersci.ca.

While this compound did not directly influence pulmonary hemodynamics or cardiac contractility, it effectively decreased heart rate, mean blood pressure, and pulse pressure when compared to MCT-treated control animals citeab.com. Electrocardiogram (ECG) analyses revealed that this compound treatment eliminated the shortening of PR intervals and slightly widened the QRS complex, leading to significant increases in QTc duration. Additionally, this compound shortened JTc intervals, though it had no effect on Tpeak-Tend intervals citeab.com.

Crucially, this compound significantly reduced the frequency of arrhythmic beats and lowered the incidence of various cardiac arrhythmias. These included atrioventricular block, atrioventricular nodal reentrant tachycardia, bundle branch block, and ventricular fibrillation citeab.comfishersci.ca. Further investigations using isolated hearts from MCT-treated rats corroborated these findings, showing that this compound treatment suppressed third-degree atrioventricular (AV) blocks, atrial fibrillation (AF), and ventricular fibrillation (VF). The occurrence of premature ventricular contractions (PVCs) was also less frequent in this compound-treated hearts fishersci.ca. Following overpacing-induced VF, hearts from MCT+this compound animals exhibited a significant approximately 50% reduction in the post-fibrillation pause, indicating a reduction in the proarrhythmic nature of the cardiac tissue fishersci.ca.

Table 2: Electrocardiogram (ECG) and Arrhythmia Incidence in MCT Rat Model with this compound Treatment

ECG Parameter / Arrhythmia TypeEffect of this compound vs. MCT Controls
PR IntervalsEliminated shortening
QRS ComplexSlightly widened
QTc DurationSignificant increase
JTc IntervalsShortened
Tpeak-Tend IntervalsNo effect
Frequency of Arrhythmic BeatsDecreased
Atrioventricular BlockDecreased incidence
Atrioventricular Nodal Reentrant TachycardiaDecreased incidence
Bundle Branch BlockDecreased incidence
Ventricular FibrillationDecreased incidence (in vivo and isolated hearts) citeab.comfishersci.ca
Atrial FibrillationSuppressed (isolated hearts) fishersci.ca
Premature Ventricular Contractions (PVCs)Less frequent (isolated hearts) fishersci.ca
Post-fibrillation Pause~50% reduction (isolated hearts) fishersci.ca

Survival Rate Improvement

A significant finding in preclinical research is this compound's ability to improve the survival rate in the monocrotaline (MCT) rat model of pulmonary arterial hypertension (PAH) citeab.comfishersci.caguidetopharmacology.orgbmrb.io. This improvement in survival was closely associated with a marked decrease in sympathetic activity. Evidence for this sympathetic down-regulation included a reduction in noradrenaline (NE) levels in the urine and a significant decrease in NE tissue content within the ventricles of treated animals guidetopharmacology.orgbmrb.io.

Interestingly, the beneficial effect of this compound on survival in the PAH MCT model appears to be mediated through mechanisms distinct from a direct reduction in right ventricular pressure, as no significant effect on the MCT-induced increase in right ventricle systolic pressure was observed bmrb.io. Further studies indicated that this compound (30 mg/kg) not only prevented the increase in sympathetic activity by decreasing NE and increasing dopamine in urine but also led to a decrease in Fulton index, lung weight, and right ventricle weight guidetopharmacology.org. Additionally, this compound significantly upregulated the expression of protective tissue inhibitor of metaloproteinase 4 (TIMP-4) in the right ventricle and downregulated proinflammatory lung markers such as MCP-1 and IL-6. It also contributed to a decrease in plasma levels of N-terminal pro-brain natriuretic peptide (NT-proBNP), a key biomarker for cardiac stress guidetopharmacology.org.

Table 3: Impact of this compound on Survival and Associated Biomarkers in MCT Rat Model

ParameterEffect of this compound Treatment (MCT Model)
Survival RateSignificantly improved citeab.comfishersci.caguidetopharmacology.orgbmrb.io
Sympathetic ActivitySignificantly decreased guidetopharmacology.orgbmrb.io
Noradrenaline (NE) Levels (urine/ventricles)Reduced guidetopharmacology.orgbmrb.io
Dopamine (DA) Levels (urine)Increased guidetopharmacology.org
Right Ventricular Systolic PressureNo significant effect bmrb.io
Fulton IndexDecreased guidetopharmacology.org
Lung WeightDecreased guidetopharmacology.org
Right Ventricle WeightDecreased guidetopharmacology.org
TIMP-4 Expression (right ventricle)Significantly upregulated guidetopharmacology.org
MCP-1 and IL-6 (lung)Downregulated guidetopharmacology.org
Plasma NT-proBNP LevelsDecreased guidetopharmacology.org

Clinical Investigations of Zamicastat

Phase 1 Clinical Studies

Phase 1 clinical trials are foundational in drug development, primarily designed to assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of a new drug in humans, often involving healthy volunteers. clinicaltrial.beveedalifesciences.comworldwide.com These studies provide critical insights into how the body absorbs, distributes, metabolizes, and excretes the drug, as well as its initial effects on the body. clinicaltrial.beveedalifesciences.com

Integrated Pharmacokinetic and Pharmacodynamic Assessments in Healthy Volunteers

Integrated assessments of zamicastat's pharmacokinetics and pharmacodynamics have been conducted in healthy volunteers across multiple Phase 1 clinical studies. researchgate.net Plasma exposure to this compound was observed to be higher in elderly subjects compared to younger individuals following multiple oral dose administrations of 400 mg and 1200 mg over 10 days. researchgate.net

In a study involving 400 mg once daily administration, this compound reached steady-state plasma concentrations by Day 6. patsnap.comresearcher.liferesearchgate.netresearchgate.net The geometric mean trough plasma concentration (Cτ) of this compound ranged from 45.86 ± 1.46 ng/mL on Day 3 to 58.64 ± 1.52 ng/mL on Day 10, demonstrating moderate inter-individual variability (coefficient of variation: 32.6%–36.6%). patsnap.comresearcher.liferesearchgate.netresearchgate.net

Pharmacodynamic assessments revealed that this compound significantly increased plasma dopamine (B1211576) (DA) levels. patsnap.comresearcher.liferesearchgate.netresearchgate.netnih.gov Concurrently, significant reductions were observed in the 24-hour urinary excretion of both epinephrine (B1671497) (EPI) and norepinephrine (B1679862) (NE). patsnap.comresearcher.liferesearchgate.netresearchgate.netnih.gov The inhibition of plasma DβH activity ranged from 19.8% to 25.0%. patsnap.comresearcher.liferesearchgate.netresearchgate.netnih.gov

ParameterDay 3 (Geometric Mean ± GSD)Day 10 (Geometric Mean ± GSD)Inter-individual Variability (CV)
This compound Cτ (ng/mL)45.86 ± 1.4658.64 ± 1.5232.6%–36.6%
Neurotransmitter/Enzyme ActivityEffect (Day 10)P-value
Plasma Dopamine (DA) (before CPT)Increased (12.63 ng/L)0.040 patsnap.comresearcher.liferesearchgate.netresearchgate.netnih.gov
Plasma Dopamine (DA) (after CPT)Increased (19.22 ng/L)0.001 patsnap.comresearcher.liferesearchgate.netresearchgate.netnih.gov
Plasma DβH Activity Inhibition19.8%–25.0%N/A patsnap.comresearcher.liferesearchgate.netresearchgate.netnih.gov
24-hour Urinary Epinephrine (EPI) ExcretionReduced0.002 patsnap.comresearcher.liferesearchgate.netresearchgate.netnih.gov
24-hour Urinary Norepinephrine (NE) ExcretionReduced0.001 patsnap.comresearcher.liferesearchgate.netresearchgate.netnih.gov

Response to Cold Pressor Test (CPT) for Sympathetic Modulation Validation

To validate its mechanism of action as a sympathetic nervous system (SNS) modulator, this compound's effect on the cold pressor test (CPT) was evaluated in a single-center, prospective, double-blind, randomized, placebo-controlled, crossover study involving 22 healthy male subjects. researchgate.netresearcher.liferesearchgate.netresearchgate.netnih.gov CPTs were conducted at screening and on Days -1 and 10 of the treatment period. researcher.liferesearchgate.netresearchgate.netnih.gov

Compared to placebo, this compound demonstrated a significant reduction in systolic blood pressure (SBP) during the cold stimulus phase on Day 10 of CPT, showing a decrease of -4.62 mmHg versus rest phases (P = .020). researcher.liferesearchgate.netresearchgate.netnih.gov Furthermore, this compound decreased the mean arterial pressure (MAP) response to cold stimulus during CPT by -2.62 mmHg (P = .025). researcher.liferesearchgate.netresearchgate.netnih.gov These findings collectively confirmed this compound's influence on the sympathetic response to cold stimulus, supporting its role as an SNS modulator. researcher.liferesearchgate.netresearchgate.netnih.gov

Parameter (vs. Placebo, Day 10 CPT)Change from BaselineP-value
Systolic Blood Pressure (SBP) during cold stimulus-4.62 mmHg decrease0.020 researcher.liferesearchgate.netresearchgate.netnih.gov
Mean Arterial Pressure (MAP) response to cold stimulus-2.62 mmHg decrease0.025 researcher.liferesearchgate.netresearchgate.netnih.gov

Dose-Linearity of Plasma Exposure

Clinical investigations have shown that this compound exhibits dose-linear pharmacokinetics. Plasma exposure to this compound was found to increase in a dose-dependent manner, and its pharmacokinetics remained dose-linear across a dose range of 25 mg to 400 mg when administered under fed conditions. researchgate.net

Metabolism and Excretion in Human Subjects

The metabolism and disposition of this compound have been investigated, including studies in human subjects. This compound and its metabolites are excreted through both faeces and urine in humans, with faeces being the primary route, accounting for 65.3% of excretion. researchgate.net

A study involving [14C]-labelled this compound in healthy male subjects assessed its absorption, distribution, metabolism, and excretion, including mass balance recovery and metabolite profiling. patsnap.com In rats, this compound was rapidly absorbed and widely distributed, with total radioactivity almost completely recovered 168 hours post-dose. patsnap.comresearchgate.net The main route of excretion in rats was faeces, with minor roles for urine and expired air. patsnap.comresearchgate.net The unchanged this compound plasma peak occurred 2 hours post-dose and declined to low levels within 24 hours. patsnap.comresearchgate.net

This compound's metabolism largely occurs within the first 8 hours. patsnap.comresearchgate.net One metabolite, identified at 96 hours, consists of isothiocyanic acid/thiocyanic acid (tautomeric forms). patsnap.comresearchgate.net The metabolic pathway of this compound involves multiple reactions, including desulphurisation, oxidative desulphurisation, N-debenzylation followed by further oxidation or N-acetylation, and an unexpected multistep pathway leading to isothiocyanic acid/thiocyanic acid. patsnap.comresearchgate.net

In human plasma and urine, specific metabolites, BIA 5-453 and BIA 5-961, have been quantified alongside this compound. This compound was the predominant compound in plasma, while BIA 5-453 and BIA 5-961 were the most abundant compounds found in urine. acs.orgnih.gov

CompoundConcentration in Plasma (Mean ± SEM)Concentration in Urine (Mean ± SEM)
This compound157.8 ± 19.1 ng/mL acs.orgnih.govN/A (minor role) patsnap.comresearchgate.netresearchgate.net
BIA 5-453N/A887.6 ± 179.8 μg/24 h urine acs.orgnih.gov
BIA 5-961N/A871.3 ± 149.1 μg/24 h urine acs.orgnih.gov

Effects on Cardiac Repolarization (QTc interval)

The QTc interval on an electrocardiogram (ECG) is a crucial measure representing the duration of ventricular repolarization. nih.govlitfl.comnih.govoncotarget.com Prolongation of the QTc interval is associated with an increased risk of potentially fatal arrhythmias, such as torsades de pointes (TdP). nih.govlitfl.comnih.govoncotarget.comwjgnet.com A normal QTc is typically less than 440 ms (B15284909) in men and less than 460 ms in women, with values exceeding 500 ms considered significantly abnormal due to heightened arrhythmic risk. litfl.comnih.govoncotarget.com Information specifically detailing the effects of this compound on the QTc interval in human subjects was not found within the provided search results.

Phase 2 Clinical Studies

This compound is currently in Phase 2 development for the treatment of Pulmonary Arterial Hypertension (PAH). patsnap.com Several Phase 2 clinical trials evaluating this compound for PAH have been completed. patsnap.comdrugbank.comorpha.net

Notable completed Phase 2 trials include:

NCT06009185 : An open-label, multicentre study designed to evaluate the safety and efficacy of this compound as an adjunctive therapy in the long-term treatment of Pulmonary Arterial Hypertension (PAH) disease. patsnap.com

NCT04316143 : An open-label, multicentre study focused on evaluating the pharmacokinetics, safety, and efficacy of this compound as an adjunctive therapy in Pulmonary Arterial Hypertension (PAH). patsnap.comdrugbank.commedpath.com

These Phase 2 studies aim to further assess the efficacy of this compound in the target patient population and continue to gather data on its pharmacological profile. clinicaltrial.be

Pulmonary Arterial Hypertension (PAH) as Adjunctive Therapy

This compound, a reversible dopamine β-hydroxylase (DβH) inhibitor, has been developed and investigated for the treatment of Pulmonary Arterial Hypertension (PAH) patsnap.com. It has received Orphan Drug Designation from the Food and Drug Administration (FDA) for this indication patsnap.comersnet.org. Clinical studies involving this compound in PAH patients are open-label and multicentre, designed to assess its use as an adjunctive therapy in long-term treatment patsnap.comclinicaltrialsregister.eunibn.go.jp. Patients enrolled in these studies are typically on stable treatment with at least one existing PAH medication veeva.comclinicaltrials.gov. This compound has completed Phase 2 trials for PAH treatment patsnap.comdrugbank.com.

Studies have been conducted to evaluate the safety and efficacy of this compound in PAH patients patsnap.comclinicaltrialsregister.eunibn.go.jp. An extension study, BIA-51058-201, specifically aimed to assess the long-term safety and efficacy of this compound over a 12-week period hra.nhs.uk. Results from this study indicated that this compound was absorbed into the body within 2 to 4 hours post-administration and was found to be safe for use hra.nhs.uk. Another completed Phase 2 study (NCT06009185) focused on the safety and efficacy of this compound as adjunctive therapy in the long-term management of PAH patsnap.com. Similarly, a completed Phase 2 study (NCT04316143) evaluated the pharmacokinetics, safety, and efficacy of this compound as adjunctive therapy in PAH patsnap.com. A Phase IIb study (BIA-51058-203-UpRight) was designed as a double-blind, randomized, placebo-controlled trial with an open-label extension to demonstrate the efficacy and safety of this compound as adjunctive therapy in PAH patients exhibiting Right Ventricular (RV) Systolic Dysfunction; however, its enrollment status is terminated kumc.edu.

A multi-centre, open-label study (NCT04316143, BIA-51058-201) is designed to evaluate the pharmacokinetic (PK) profile of various this compound doses in PAH patients to identify the most promising therapeutic dosage range veeva.commedpath.com. This study involves a process of up-titration to determine the individual highest tolerated dose (HTD), with doses reaching up to 200 mg once daily veeva.comclinicaltrials.govmedpath.com. The doses assessed in this study include 50 mg, 100 mg, 150 mg, and 200 mg administered once daily veeva.comclinicaltrials.gov. Patients typically begin treatment with 50 mg this compound once daily for 14 days, with subsequent dose increases contingent upon tolerability clinicaltrials.gov. A data safety monitoring board (DSMB) periodically reviews the safety data and provides recommendations regarding the use of these doses veeva.comclinicaltrials.gov.

Hypertension

This compound has completed Phase 1 clinical trials for hypertension ncats.io. As a dopamine β-hydroxylase (DβH) inhibitor, this compound represents a promising therapeutic strategy for hypertension by modulating sympathetic tone ncats.io. A study involving 22 healthy male subjects evaluated the effect of 400 mg this compound on blood pressure and heart rate response to a cold pressor test (CPT) patsnap.comresearchgate.net.

The study found that compared to placebo, this compound resulted in a decrease in systolic blood pressure during the cold stimulus versus rest phases on Day 10 of CPT. It also reduced the mean arterial pressure response to the cold stimulus during CPT. Furthermore, this compound significantly increased plasma dopamine (DA) levels and led to significant reductions in 24-hour urinary excretion of epinephrine (EPI) and norepinephrine (NE) patsnap.comresearchgate.net.

Table 1: Effect of this compound (400 mg) on Blood Pressure and Neurotransmitters in Healthy Subjects (Day 10 CPT) patsnap.comresearchgate.net

ParameterThis compound Effect (vs. Placebo)P-value
Systolic Blood Pressure (cold stimulus vs. rest)-4.62 mmHg decrease0.020
Mean Arterial Pressure (cold stimulus)-2.62 mmHg decrease0.025
Plasma Dopamine (before CPT)12.63 ng/L increase0.040
Plasma Dopamine (after CPT)19.22 ng/L increase0.001
Estimated Plasma Epinephrine change (after CPT)Increase0.040
Plasma DβH Activity Inhibition19.8% to 25.0%N/A
24-h Urinary Epinephrine ExcretionSignificant reduction0.002
24-h Urinary Norepinephrine ExcretionSignificant reduction0.001

Chronic Heart Failure

This compound has completed Phase 1 clinical trials for chronic heart failure ncats.iodrugbank.com. Its role as a dopamine β-hydroxylase (DβH) inhibitor is considered a promising approach for managing heart failure, particularly due to its potential to reduce sympathetic tone, which can offer beneficial effects in this condition ncats.io. This compound is characterized as a potent and selective dopamine β-mono-oxygenase inhibitor newdrugapprovals.org. Research has indicated that this compound can prevent the deterioration of cardiometabolic and inflammatory biomarkers in a genetic model of salt-sensitive hypertension, specifically in Dahl/SS rats newdrugapprovals.org.

Drug-Drug Interaction Studies

Interactions with Epoprostenol (B1671539)

A single-center, open-label, two-period study was conducted in healthy subjects to evaluate potential drug-drug interactions between this compound and epoprostenol patsnap.comresearchgate.netnih.govresearchgate.net. In the first period of the study, epoprostenol was administered alone at an initial rate of 8 ng/kg/min, which was subsequently decreased to 6 ng/kg/min due to insufficient toleration patsnap.comnih.govresearchgate.net. In the second period, epoprostenol was administered following an 8-day treatment regimen with this compound patsnap.comnih.govresearchgate.net.

The findings of this study indicated that the administration of this compound did not significantly alter the cardiovascular effects of epoprostenol, suggesting that clinically relevant interactions between the two compounds are not anticipated patsnap.comnih.gov.

Table 2: Pharmacokinetic Parameters in this compound and Epoprostenol Interaction Study patsnap.comnih.govresearchgate.net

ParameterGeometric Mean Ratio (GMR) (this compound + Epoprostenol to Epoprostenol Alone)90% Confidence Interval (CI)Bioequivalence Acceptance Range (80.00%-125.00%)Intrasubject Coefficient of Variation (ISCV)
Epoprostenol Metabolites (C av,ss)Within rangeWithin rangeYesBelow 10%
Epoprostenol Metabolites (AUC 0-16,ss)Within rangeWithin rangeYesBelow 10%
This compound (AUC 0-τ,ss)Within rangeWithin rangeYesN/A
This compound (C max,ss)Lower limit slightly below rangeSlightly below rangeNo (lower limit)N/A
This compound Metabolites (C max,ss)Below acceptance rangeN/ANo30%-41%
This compound Metabolites (AUC 0-τ,ss)Below acceptance rangeN/ANo21%-41%

For the metabolites of epoprostenol, the geometric mean ratios (GMR) and corresponding 90% confidence intervals (CI) for steady-state average plasma concentration (C av,ss) and area under the plasma concentration-time curve from time 0 up to 16 hours at steady state (AUC 0-16,ss) were within the predefined bioequivalence acceptance range (80.00%-125.00%) when co-administered with this compound patsnap.comnih.govresearchgate.net. The intrasubject coefficient of variation (ISCV) for these parameters was below 10% for both metabolites patsnap.comnih.govresearchgate.net. Regarding this compound itself, the GMR and 90% CI for its AUC 0-τ,ss were within the bioequivalence acceptance range, while for its C max,ss, the lower limit of the 90% CI was slightly below the acceptance range patsnap.comnih.govresearchgate.net. For this compound metabolites, both C max,ss and AUC 0-τ,ss GMRs were below the acceptance bioequivalence range, with ISCVs ranging from 30% to 41% for C max,ss and 21% to 41% for AUC 0-τ,ss patsnap.comnih.govresearchgate.net.

Interactions with Treprostinil (B120252)

Clinical studies have explored the pharmacokinetic interactions between this compound and treprostinil, a vasodilator frequently used in the treatment of pulmonary arterial hypertension. An open-label, three-period, fixed-sequence study involving 20 healthy subjects was conducted to evaluate the effect of a single dose of this compound on the steady-state pharmacokinetics of treprostinil, and vice versa, under fed conditions. atsjournals.org

The study design involved three periods:

Period 1: Single dose (SD) of this compound 200 mg. atsjournals.org

Period 2: Treprostinil 1 mg twice daily (b.i.d.) from Day 1 to Day 5, followed by a single dose on Day 6. atsjournals.org

Period 3: Treprostinil 1 mg b.i.d. from Day 1 to Day 5, with a concomitant single dose of this compound 200 mg and treprostinil 1 mg on Day 6. atsjournals.org

The results indicated that co-administration of a single dose of this compound with treprostinil at steady-state conditions led to a significant increase in the rate and extent of exposure of this compound. Conversely, the extent of exposure of treprostinil was observed to decrease. atsjournals.org

Table 1: Geometric Mean Ratio (GMR) and 90% Confidence Intervals (CI) for Pharmacokinetic Parameters of this compound and Treprostinil During Co-administration atsjournals.org

CompoundParameterGMR (%)90% CIEffect of Co-administration
This compoundCmax147128-169Increased rate of exposure
This compoundAUC0-t125112-140Increased extent of exposure
TreprostinilCmax,ss9983-118No significant change in peak steady-state exposure
TreprostinilAUC0-τ,ss8673-100Decreased extent of steady-state exposure

These findings suggest that if this compound and treprostinil are administered concomitantly, dose adjustments for both drugs may be necessary based on individual clinical response. atsjournals.org

Interactions with Sildenafil (B151)

The potential for drug-drug interactions between this compound and sildenafil, another medication often used in PAH treatment, has also been investigated. A clinical study involving 20 healthy subjects, designed as an open-label, three-period, fixed-sequence trial, assessed the effect of a single dose of this compound on the steady-state pharmacokinetics of sildenafil and vice versa, under fasting conditions. ersnet.org

The study protocol included:

Period 1: Single dose (SD) of this compound 400 mg. ersnet.org

Period 2: Sildenafil 20 mg three times daily (t.i.d.) from Day 1 to Day 5, followed by a single dose on Day 6. ersnet.org

Period 3: Sildenafil 20 mg t.i.d. from Day 1 to Day 5, with a concomitant single dose of this compound 400 mg and sildenafil 20 mg on Day 6. ersnet.org

The results indicated that the co-administration of a single dose of this compound with sildenafil at steady-state did not significantly impact the peak or total exposure of either drug. ersnet.org

Table 2: Geometric Mean Ratio (GMR) and 90% Confidence Intervals (CI) for Pharmacokinetic Parameters of this compound and Sildenafil During Co-administration ersnet.org

CompoundParameterGMR (%)90% CIEffect of Co-administration
This compoundCmax10185-119No significant change in peak exposure
This compoundAUC0-t9479-111No significant change in total exposure
SildenafilCmax,ss10084-118No significant change in peak steady-state exposure
SildenafilAUC0-τ,ss9889-107No significant change in total steady-state exposure

These findings suggest that no significant pharmacokinetic drug-drug interactions occur when this compound and sildenafil are co-administered. ersnet.org

Interactions with P-glycoprotein and Breast Cancer Resistance Protein (BCRP) Substrates

In vitro assessments have been conducted to understand the interactions of this compound with key efflux transporters, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters play a critical role in regulating the absorption, distribution, and excretion of various drugs in the body, including at the blood-brain barrier. nih.govmedtechbcn.com

Using Madin-Darby canine kidney (MDCK II) cells transfected with human MDR1 (P-gp) and ABCG2 (BCRP) genes, this compound was identified as a concentration-dependent dual inhibitor of both P-gp and BCRP. nih.gov

Table 3: IC50 Values for this compound Inhibition of P-glycoprotein and BCRP nih.gov

TransporterIC50 (µM)
P-glycoprotein73.8 ± 7.2
BCRP17.0 ± 2.7

The observed dual inhibition of P-gp and BCRP by this compound suggests a potential for future studies to investigate its interaction with compounds that are synergistically effluxed by these transporters, particularly where blood-brain barrier penetration is a concern. nih.gov

Therapeutic Potential and Clinical Implications

Cardiovascular Disease Applications

The hyperactivity of the sympathetic nervous system is a hallmark in the development and progression of various cardiovascular diseases, making its modulation a promising therapeutic approach. nih.govnih.govresearchgate.net

Zamicastat has been explored for its potential in managing hypertension, a condition often linked to sympathetic overactivity. Clinical and preclinical studies have demonstrated its blood pressure-lowering effects. In a double-blind, randomized, placebo-controlled crossover study involving 22 healthy male subjects, a 400 mg dose of this compound significantly decreased systolic blood pressure (SBP) by -4.62 mmHg and mean arterial pressure (MAP) by -2.62 mmHg during a cold pressor test on Day 10, compared to placebo. nih.govresearchgate.netresearchgate.net This effect was accompanied by a notable increase in plasma dopamine (B1211576) levels and a reduction in the 24-hour urinary excretion of epinephrine (B1671497) and norepinephrine (B1679862). nih.govresearchgate.netresearchgate.net The study also reported plasma DβH activity inhibition ranging from 19.8% to 25.0%. nih.govresearchgate.netresearchgate.net

Further research in animal models supports these findings. Chronic treatment with this compound in aged spontaneously hypertensive rats (SHRs) led to a reduction in high blood pressure without affecting heart rate. nih.govacs.org This sympathetic down-regulation also contributed to reduced end-organ damage and improved cardiometabolic and inflammatory biomarkers in these rats. nih.gov In Dahl salt-sensitive (SS) rats, this compound demonstrated a dose- and time-dependent effect in normalizing salt-induced hypertension. nih.gov

Table 1: Effects of this compound on Blood Pressure Parameters in Healthy Subjects (Day 10 Cold Pressor Test) nih.govresearchgate.netresearchgate.net

ParameterThis compound vs. Placebo (Change from Baseline)p-value
Systolic Blood Pressure-4.62 mmHg0.020
Mean Arterial Pressure-2.62 mmHg0.025

Heart failure, characterized by progressive cardiac dysfunction, is another condition where sympathetic nervous system hyperactivity plays a significant role in its development and progression. nih.govnih.gov this compound, as a DβH inhibitor, aims to mitigate this enhanced sympathetic drive. nih.govnih.gov

Preclinical investigations have shown that chronic this compound treatment in Dahl salt-sensitive (SS) rats, a model of salt-induced heart failure, ameliorated salt-induced cardiac hypertrophy and improved various biomarkers associated with cardiometabolic risk and inflammation. nih.gov Furthermore, this compound treatment was observed to increase the median survival rate of Dahl SS rats maintained on a high-salt diet. nih.gov this compound has advanced to Phase I clinical studies for heart failure, indicating its continued evaluation in this therapeutic area. ncats.ioncats.ionewdrugapprovals.orgdrugbank.com

In the monocrotaline (B1676716) (MCT) rat model of PAH, this compound treatment significantly improved the survival rate of the animals. ersnet.orgersnet.orgahajournals.org This beneficial effect was associated with a decrease in sympathetic activity, as evidenced by reduced noradrenaline (NE) levels in both urine and ventricular tissue. ersnet.org Although this compound did not directly reduce high right ventricular pressure in this model, its positive impact on survival suggests alternative mechanisms of action. ersnet.org

Further findings in the MCT rat model indicated that this compound treatment decreased heart rate, mean blood pressure, and pulse pressure. ersnet.org Electrophysiological studies revealed that this compound reduced the frequency of arrhythmic beats and the incidence of serious cardiac arrhythmias, including atrioventricular block, atrioventricular nodal reentrant tachycardia, bundle branch block, and ventricular fibrillation. ersnet.orgahajournals.org Chronic this compound treatment also prevented the MCT-induced increase in mean right ventricular (RV) pressure and attenuated the heart rate decrease, while robustly inhibiting DβH as shown by decreased NE and increased DA levels in adrenal gland homogenates. ahajournals.orgresearchgate.net However, in a pulmonary trunk banding (PTB) model of RV failure, a related DβH inhibitor (BIA 21-5337) did not demonstrate beneficial effects on RV function or remodeling, suggesting that the therapeutic outcomes of DβH inhibition may vary depending on the specific animal model of RV failure. researchgate.net

Potential in Other Disorders

Beyond cardiovascular applications, the role of dopamine β-hydroxylase in various neurological pathways suggests broader therapeutic potential for its inhibitors, including this compound.

Dopamine β-hydroxylase (DBH) has been implicated as a correlating factor in conditions such as Attention Deficit Hyperactivity Disorder (ADHD). researchgate.netwikipedia.orgresearchgate.net this compound is categorized as a peripherally selective DβH inhibitor, distinguishing it from centrally active inhibitors like nepicastat (B1663631). wikipedia.org While direct detailed research findings on this compound's efficacy in ADHD are limited in the provided sources, it has been noted as a compound used for ADHD and hypertension. smolecule.com The broader context of DβH inhibition's relevance in ADHD suggests an area of potential investigation for this compound. researchgate.netwikipedia.orgresearchgate.net

Abnormalities in the catecholamine biosynthetic pathway, particularly involving DβH, have been linked to various psychiatric disorders, including depression, anxiety, schizophrenia, and bipolar disorder. researchgate.netresearchgate.net this compound (BIA 5-1058) is listed among compounds being investigated for psychiatric disorders. sukl.sk The modulation of the sympathetic nervous system and the alteration of dopamine and norepinephrine levels by DβH inhibition may offer a novel approach to addressing imbalances implicated in these conditions. researchgate.net

Modulation of Catecholamine Imbalance

This compound (development code: BIA 5-1058) functions as a new-generation inhibitor of dopamine β-hydroxylase (DBH; EC 1.14.17.1). nih.govacs.org DBH is a pivotal enzyme in the catecholamine biosynthetic pathway, responsible for catalyzing the conversion of dopamine into norepinephrine. numberanalytics.comnih.govresearchgate.net By inhibiting DBH, this compound effectively decreases norepinephrine levels while simultaneously increasing dopamine levels in peripherally sympathetic-innervated tissues. nih.govacs.orgresearchgate.netresearchgate.net This targeted modulation of catecholamine synthesis is a key mechanism by which this compound exerts its therapeutic effects, particularly in conditions characterized by sympathetic nervous system (SNS) hyperactivity. nih.govacs.orgresearchgate.netresearchgate.net

Detailed Research Findings:

Studies in spontaneously hypertensive rats (SHRs), a preclinical model for human essential hypertension, have demonstrated this compound's ability to significantly alter catecholamine profiles. Chronic treatment with this compound (30 mg/kg/day) in aged SHRs resulted in a notable reduction of norepinephrine and an increase in dopamine levels within the heart's left ventricle. However, these changes were not observed in the brain frontal cortex, suggesting a peripheral mechanism of action. nih.govacs.org This peripheral inhibition of DBH leads to a reduction in sympathetic tone by decreasing the synthesis of norepinephrine, consequently lowering the amount available for release in sympathetic nerves and reducing the stimulation of α- and β-adrenoceptors. nih.gov

Table 1: Effect of this compound on Catecholamine Levels in Heart Left Ventricle of Aged SHRs (Mean ± SEM) nih.govacs.org
CatecholamineControl SHR (ng/mg protein)This compound-Treated SHR (ng/mg protein)Statistical Significance (P-value)
Norepinephrine (NE)1.84 ± 0.121.29 ± 0.08&lt; 0.001
Dopamine (DA)0.07 ± 0.010.11 ± 0.01&lt; 0.01

In a double-blind, randomized, placebo-controlled crossover study involving 22 healthy male subjects, this compound (400 mg) was evaluated for its effect on sympathetic nervous system overdrive using a cold pressor test (CPT). The results confirmed this compound's mechanism of action as an SNS modulator. At Day 10, this compound significantly increased plasma dopamine levels both before CPT (12.63 ng/L, P=.040) and after CPT (19.22 ng/L, P=.001). researchgate.netresearchgate.netnih.gov Furthermore, significant reductions were observed in the 24-hour urinary excretion of epinephrine (P=.002) and norepinephrine (P=.001). researchgate.netresearchgate.netnih.gov Plasma DBH activity inhibition ranged from 19.8% to 25.0%. researchgate.netnih.gov

Table 2: Effect of this compound on Plasma and Urinary Catecholamines in Healthy Subjects (Day 10) researchgate.netresearchgate.netnih.gov
ParameterChange/Value (this compound vs. Placebo)Statistical Significance (P-value)
Plasma Dopamine (before CPT)+12.63 ng/L0.040
Plasma Dopamine (after CPT)+19.22 ng/L0.001
Estimated Plasma Epinephrine Change from Baseline (after CPT)Significant increase0.040
24-hour Urinary Epinephrine ExcretionSignificant reduction0.002
24-hour Urinary Norepinephrine ExcretionSignificant reduction0.001
Plasma DBH Activity Inhibition19.8% to 25.0%N/A

Beyond its direct impact on catecholamine levels, this compound-induced sympathetic down-regulation in SHRs also led to a decrease in high blood pressure without affecting heart rate. nih.govacs.orgresearchgate.net This was accompanied by a lower heart-to-body weight ratio, indicating a reduction in cardiac hypertrophy, a common consequence of hypertension. nih.govacs.org While this compound reduced 24-hour urine output in SHRs, it did not alter urinary protein excretion or creatinine (B1669602) clearance rate, suggesting a limited direct effect on renal function in this model. nih.govacs.org

The observed modulation of catecholamine imbalance by this compound, leading to reduced norepinephrine and increased dopamine, underscores its potential as a therapeutic agent for conditions driven by sympathetic overactivity. nih.govresearchgate.netresearchgate.net

Future Directions in Zamicastat Research

Exploration of Additional Therapeutic Indications

Zamicastat's mechanism of action, which involves the inhibition of dopamine (B1211576) β-hydroxylase and subsequent modulation of the sympathetic nervous system, suggests its potential applicability in a range of cardiovascular and related disorders beyond its initial focus on pulmonary arterial hypertension. researchgate.netnih.gov Future research will likely explore its efficacy in conditions characterized by sympathetic nervous system hyperactivity. nih.gov

Initial trials have already investigated this compound in the contexts of hypertension and chronic heart failure. drugbank.com Preclinical studies have further indicated its potential benefits in treating hypertension and heart failure, particularly in salt-sensitive models, where it has been shown to ameliorate end-organ damage and improve survival rates. nih.gov Given these promising early findings, more extensive clinical trials in these areas are a logical next step. Additionally, the observed cardiometabolic and anti-inflammatory benefits in animal models suggest that its therapeutic reach could extend to metabolic syndrome and other cardiovascular diseases where inflammation and sympathetic overactivity are key pathological features. nih.govacs.org

Long-Term Efficacy and Safety Data Collection

While Phase 2 trials provide crucial initial data, the long-term efficacy and safety of this compound remain to be fully established. Future research will necessitate the design and implementation of long-term extension studies for existing clinical trial participants and new, larger-scale Phase 3 trials. These studies will be critical for assessing the durability of its therapeutic effects and for identifying any potential adverse effects that may only become apparent with prolonged exposure. A multicenter, double-blind, randomized, placebo-controlled Phase IIb study with an open-label extension was designed to assess the efficacy and safety of this compound as an adjunctive therapy in PAH patients with right ventricular systolic dysfunction, however, this study was terminated. kumc.edu

Comparative Studies with Existing Therapies

To establish this compound's place in the clinical armamentarium, direct comparative studies with existing standard-of-care therapies for its target indications will be essential. These head-to-head trials will provide crucial data on its relative efficacy, safety, and cost-effectiveness. For pulmonary arterial hypertension, this would involve comparisons with established treatments. In the context of hypertension, future studies may compare this compound to other antihypertensive agents.

Investigation of this compound in Specific Patient Subpopulations

The therapeutic response to any drug can vary significantly among different patient populations. Therefore, dedicated studies are needed to evaluate the efficacy and safety of this compound in specific subgroups. This includes pediatric patients and elderly individuals, who are often underrepresented in initial clinical trials. consensus.app Furthermore, investigating its effects in patients with common comorbidities, such as renal or hepatic impairment, will be crucial for defining its appropriate use in a broader patient population. Understanding how this compound interacts with the unique physiological characteristics of these subpopulations is a key area for future research.

Advanced Mechanistic Studies and Biomarker Discovery

Further research into the precise molecular mechanisms of this compound is warranted. While its primary action as a DβH inhibitor is known, a deeper understanding of its downstream effects on various signaling pathways and cellular processes will be invaluable. researchgate.netnih.gov

A significant area of future investigation will be the discovery and validation of biomarkers that can predict a patient's response to this compound therapy. nih.govcas.orgyoutube.com This could involve genomic, proteomic, or metabolomic approaches to identify biological indicators that correlate with treatment efficacy. Such biomarkers would be instrumental in personalizing treatment and optimizing patient outcomes. nih.govyoutube.com Preclinical studies have already identified potential biomarkers related to cardiometabolic and inflammatory pathways that are modulated by this compound. acs.orgnih.gov For instance, in animal models, this compound treatment has been shown to decrease plasma levels of triglycerides, free fatty acids, and inflammatory markers such as C-reactive protein (CRP), monocyte chemoattractant protein-1 (MCP-1), and various interleukins. acs.orgnih.gov

Translational Research Bridging Preclinical and Clinical Findings

Translational research will play a pivotal role in bridging the gap between preclinical discoveries and clinical applications. This involves validating findings from animal models in human subjects and using clinical data to inform further preclinical investigations. For example, preclinical studies have demonstrated this compound's ability to reduce norepinephrine (B1679862) levels and improve cardiometabolic and inflammatory biomarkers in hypertensive rats. acs.org Translating these findings to human studies will be a key focus.

Recent studies have provided insights into the metabolism and disposition of this compound in both rats and humans. tandfonline.comnih.gov Notably, there are significant species-specific differences in its metabolism, with the formation of thiocyanic acid being a major pathway in humans but not in rats. nih.gov Understanding these differences is crucial for accurately extrapolating preclinical data to clinical scenarios.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.